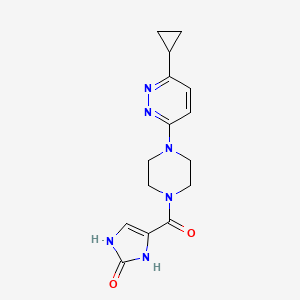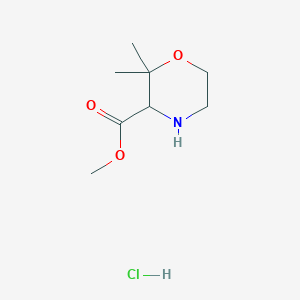
(R)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride, also known as PMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. PMP is a selective agonist for the α7 nicotinic acetylcholine receptor, which is a key player in the regulation of cognitive processes, including learning and memory.
Applications De Recherche Scientifique
Synthesis of Complex Compounds
(R)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride is utilized in the synthesis of complex compounds, such as high-spin octahedral iron(III) complexes. These complexes are derived from Schiff bases and exhibit unique redox chemistry and spectral properties, influenced by stereochemical and donor atom variations. The structural determination of these complexes has revealed rhombically distorted octahedral coordination, contributing to our understanding of Lewis acidity and charge-transfer interactions in metal complexes (Viswanathan et al., 1996).
Investigation of Tautomerism
The compound also plays a role in studies focused on tautomerism and electron distribution in molecular structures. For instance, N-(Pyridin-2-yl)thiazol-2-amine, a related compound, exhibits dynamic tautomerism with divalent N(I) character, providing insights into electron donating properties and tautomeric preferences. This research helps in understanding the fundamental chemical properties and reactivity of nitrogen-containing heterocycles (Bhatia et al., 2013).
Development of Novel Methodologies
In addition to its role in synthesis and structural studies, (R)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride is involved in the development of new synthetic methodologies. For example, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of significant medicinal interest, has been proposed. This method involves the catalytic hydrogenation of related pyrrolylpyridine compounds, demonstrating an efficient and practical approach to synthesizing conformationally rigid diamines (Smaliy et al., 2011).
Propriétés
IUPAC Name |
(3R)-N-(pyridin-2-ylmethyl)piperidin-3-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10;;;/h1-2,4,7,10,12,14H,3,5-6,8-9H2;3*1H/t10-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRJBPACIMTLEE-FYBBWCNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=N2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC=CC=N2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2883907.png)
![4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2883908.png)
![3-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2883909.png)
![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide](/img/structure/B2883910.png)
![[5-(oxolan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2883913.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3,4-bis(benzyloxy)phenyl)acrylonitrile](/img/structure/B2883915.png)
![4-(2-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2883916.png)
![(4-chlorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B2883919.png)


![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide](/img/structure/B2883925.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883928.png)